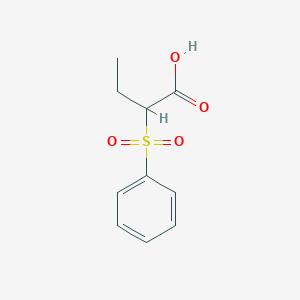

2-Phenylsulfonylbutyric acid

Description

Properties

Molecular Formula |

C10H12O4S |

|---|---|

Molecular Weight |

228.27 g/mol |

IUPAC Name |

2-(benzenesulfonyl)butanoic acid |

InChI |

InChI=1S/C10H12O4S/c1-2-9(10(11)12)15(13,14)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,11,12) |

InChI Key |

YLAXLKMAILLMPU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)O)S(=O)(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylsulfonylbutyric acid typically involves the sulfonylation of butanoic acid derivatives. One common method includes the reaction of butanoic acid with phenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of 2-Phenylsulfonylbutyric acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 2-Phenylsulfonylbutyric acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions

Major Products: The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted phenylsulfonyl compounds .

Scientific Research Applications

2-Phenylsulfonylbutyric acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .

Mechanism of Action

The mechanism of action of 2-Phenylsulfonylbutyric acid involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally or functionally related compounds are compared:

4-Phenylbutyric Acid (CAS 1821-12-1)

- Structural Difference : The phenyl group is attached to the fourth carbon of the butyric acid chain, making it a positional isomer of 2-phenylbutyric acid .

- Molecular Formula : Identical (C₁₀H₁₂O₂), but distinct physical properties due to structural isomerism.

- Applications : Used as a laboratory chemical and in substance manufacturing .

- Safety Profile : Classified as an aspiration hazard; first-aid measures for exposure include flushing eyes/skin with water and using respiratory protection .

2-Oxobutyric Acid (CAS 600-18-0)

- Functional Group Difference : A keto acid (α-ketobutyric acid) with a keto group at the second carbon, replacing the phenyl group in 2-phenylbutyric acid .

- Biological Role : A biomarker in metabolic pathways (e.g., HMDB ID HMDB0000005) .

(S)-2-Hydroxy-2-phenylbutyric Acid (CAS 24256-91-5)

- Stereochemical Difference : A stereoisomer with a hydroxyl group at the second carbon, creating chiral centers.

- Applications : Intermediate in asymmetric synthesis (e.g., for pharmaceuticals like β-blockers) .

2-Hydroxyisobutyric Acid (CAS 594-61-6)

- Branching and Functionalization : Features a hydroxyl group and a branched chain (isobutyric acid derivative).

- Molecular Formula : C₄H₈O₃, differing in chain length and functional groups from 2-phenylbutyric acid .

Limitations and Gaps in Evidence

- No data on sulfonyl-containing analogs (e.g., 2-phenylsulfonylbutyric acid) were found in the provided evidence.

- Ecological toxicity and degradation data for most compounds are absent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.